molecular formula C13H21N3O5 B1239974 N-Carbethoxyazabiotin CAS No. 57739-94-3

N-Carbethoxyazabiotin

Cat. No.: B1239974
CAS No.: 57739-94-3
M. Wt: 299.32 g/mol
InChI Key: SCFMJTIPFVZARY-UHFFFAOYSA-N
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Description

N-Carbethoxyazabiotin (systematic name: dl-4ξ-(4-carboxybutyl)-5-carbethoxy-cis-hexahydropyrrolo[3,4-d]imidazol-2-one) is a synthetic biotin analog first synthesized in 1975 via a 16-step reaction sequence starting from 2-bromo-6-methoxyhexanoic acid . Its structure features a hexahydropyrroloimidazolone core substituted with a carbethoxy group (COOEt) at position 5 and a 4-carboxybutyl side chain at position 4ξ (Figure 1). This compound belongs to a broader class of biotin derivatives, which are critical in enzymatic carboxylation reactions.

Properties

CAS No.

57739-94-3

Molecular Formula

C13H21N3O5

Molecular Weight

299.32 g/mol

IUPAC Name

5-(5-ethoxycarbonyl-2-oxo-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-d]imidazol-4-yl)pentanoic acid

InChI

InChI=1S/C13H21N3O5/c1-2-21-13(20)16-7-8-11(15-12(19)14-8)9(16)5-3-4-6-10(17)18/h8-9,11H,2-7H2,1H3,(H,17,18)(H2,14,15,19)

InChI Key

SCFMJTIPFVZARY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC2C(C1CCCCC(=O)O)NC(=O)N2

Canonical SMILES

CCOC(=O)N1CC2C(C1CCCCC(=O)O)NC(=O)N2

Synonyms

4-(4-carboxybutyl)-5-carbethoxy-cis-hexahydropyrrolo(3,4-d)imidazol-2-one
N-carbethoxyazabiotin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Biotin Derivatives

Compound Core Structure Key Substituents Biological Role
This compound Hexahydropyrroloimidazolone 5-carbethoxy, 4ξ-(4-carboxybutyl) Synthetic analog; potential enzyme studies
Biotin Tetrahydrothiophene-ureido ring Valeric acid side chain Cofactor for carboxylases (e.g., acetyl-CoA carboxylase)
Neurobiotin Biotin core Biotinyl-lysine conjugate Neuronal tracer for intracellular labeling
Oxybiotin Biotin core Oxygen substitution in thiophene ring Reduced affinity for avidin; research tool

Key Observations :

  • The carbethoxy group in this compound introduces steric hindrance and hydrophobicity compared to biotin’s valeric acid chain, likely reducing its affinity for biotin-binding proteins.
  • Unlike neurobiotin, which retains biotin’s tracer functionality, this compound’s synthetic modifications may limit its use in cellular labeling but enhance stability in organic solvents .

Comparison with Heterocyclic Thioxothiazolidinones

describes structurally complex thioxothiazolidinone derivatives (e.g., compounds 6m, 6n, 6o) with antimicrobial and enzyme-inhibitory properties. While these compounds share a thioxothiazolidinone core with this compound’s imidazolone ring, their substituents differ significantly (Table 1) .

Table 1: Structural Comparison with Thioxothiazolidinone Derivatives

Compound Core Structure Substituents Reported Activity
6m Thioxothiazolidinone Benzo[d][1,3]dioxolyl, phenylquinazolinone Antimicrobial
6n Thioxothiazolidinone 4-hydroxy-3-methoxybenzylidene, phenylquinazolinone Antioxidant potential
This compound Pyrroloimidazolone Carbethoxy, carboxybutyl Enzyme interaction studies

Key Observations :

  • This compound lacks the thioxo group and quinazolinone moieties present in compounds 6m–6o, which are critical for their antimicrobial activity.

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